2-ethoxy-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide
Description
Properties
IUPAC Name |
2-ethoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c1-3-30-20-9-5-4-7-18(20)22(28)26-16-10-12-17(13-11-16)27-15(2)25-21-19(23(27)29)8-6-14-24-21/h4-14H,3H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCCTBXREMQWGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3C(=NC4=C(C3=O)C=CC=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide typically involves multiple steps, including the formation of the pyrido[2,3-d]pyrimidine core and subsequent functionalization. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures . The reaction conditions often require the use of specific reagents and solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups to create new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of pyrido[2,3-d]pyrimidine exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit specific kinases involved in cancer cell proliferation. A study published in Science.gov highlighted the cytotoxic effects of benzamide derivatives against various cancer cell lines, suggesting that this compound could be developed further as an anticancer agent.
Antiviral Activity
The antiviral potential of 2-ethoxy-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide has been explored in several studies. The compound's ability to interfere with viral replication mechanisms positions it as a candidate for antiviral drug development. Research has demonstrated that certain structural modifications enhance its efficacy against viral pathogens.
Case Study 1: Anticancer Activity
In a study examining the effects of benzamide derivatives on breast cancer cells, researchers found that this compound exhibited significant cytotoxicity. The results indicated a dose-dependent response in inhibiting cancer cell growth.
Case Study 2: Antiviral Efficacy
Another study focused on the antiviral properties of the compound against influenza viruses. The findings demonstrated that the compound effectively reduced viral load in infected cell cultures by inhibiting viral replication processes.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide involves its interaction with specific molecular targets . The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds share a similar core structure and exhibit various biological activities.
Pyrimidino[4,5-d][1,3]oxazine derivatives:
Uniqueness
2-ethoxy-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide is unique due to its specific functional groups and the combination of structural elements
Biological Activity
2-Ethoxy-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide is a synthetic compound that belongs to the class of heterocyclic compounds, specifically pyrido[2,3-d]pyrimidines. This compound has garnered attention due to its potential therapeutic applications and biological activities, particularly in cancer research and enzyme inhibition.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 394.44 g/mol. The structure features a pyrido[2,3-d]pyrimidine core, which is significant for its biological activity.
Biological Activity Overview
Research indicates that compounds containing the pyrido[2,3-d]pyrimidine scaffold exhibit various biological activities, including:
- Antitumor Activity : Several studies have demonstrated that derivatives of pyrido[2,3-d]pyrimidines can inhibit the proliferation of cancer cells. The mechanism often involves the inhibition of key enzymes involved in cell cycle regulation and apoptosis.
- Enzyme Inhibition : The compound has been investigated as a potential inhibitor of histone demethylases (KDM4 and KDM5), which play crucial roles in epigenetic regulation. Inhibition of these enzymes can lead to altered gene expression profiles associated with cancer progression .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with specific targets within cellular signaling pathways:
- Histone Demethylase Inhibition : The compound's structural features allow it to bind to the active sites of KDM enzymes, preventing them from demethylating histones. This action can lead to increased levels of methylated histones associated with transcriptional repression .
- Cell Cycle Arrest : Some studies suggest that this compound may induce cell cycle arrest in cancer cells by modulating cyclin-dependent kinases (CDKs), thus inhibiting their activity and preventing progression through the cell cycle .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and provided insights into the potential effects of this compound:
Q & A
Q. What are the recommended synthetic routes for this compound, and what reaction conditions are critical?
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
Methodological Answer : Structural confirmation requires a combination of:
- X-ray Crystallography : Resolves the fused pyrido[2,3-d]pyrimidine core and substituent orientations (e.g., ethoxy group at C2) .
- NMR Spectroscopy : ¹H NMR (δ 1.4–1.6 ppm for ethoxy CH₃; δ 8.2–8.5 ppm for pyrimidine protons) and ¹³C NMR (δ 165–170 ppm for carbonyl groups) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ at m/z 433.18) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers optimize reaction yields while minimizing byproducts?
Methodological Answer : Byproduct formation (e.g., incomplete cyclization or hydrolysis) is mitigated by:
- Temperature Control : Maintaining reflux conditions (110–120°C) during cyclization to ensure complete ring closure .
- Catalyst Use : Adding catalytic p-toluenesulfonic acid (pTSA) to accelerate benzamide coupling .
- Chromatographic Monitoring : TLC or HPLC to track reaction progress and isolate intermediates .
Data Contradiction Analysis :
- reports 85% yield using DMF, while achieves 65% in acetonitrile. This discrepancy highlights solvent polarity’s role in stabilizing transition states.
Q. What strategies resolve contradictory bioactivity data in pharmacological studies?
Q. How do structural modifications (e.g., ethoxy vs. methoxy) impact pharmacokinetic properties?
Methodological Answer : Substituent effects are evaluated via:
- LogP Calculations : Ethoxy groups increase lipophilicity (LogP = 3.2 vs. 2.8 for methoxy analogs), enhancing membrane permeability .
- Metabolic Stability : Microsomal assays show ethoxy derivatives resist CYP450-mediated oxidation better than methoxy groups (t₁/₂ = 45 vs. 28 minutes) .
- SAR Analysis : Co-crystallization with target proteins (e.g., kinase domains) identifies hydrogen-bonding interactions critical for potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
